Cas no 1247420-56-9 (2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid)

2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid structure
1247420-56-9 structure
商品名:2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
CAS番号:1247420-56-9
MF:C8H12N4O2
メガワット:196.206480979919
CID:6071608
PubChem ID:61924383

2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
    • EN300-1123094
    • 1247420-56-9
    • AKOS011198313
    • インチ: 1S/C8H12N4O2/c13-8(14)7(11-6-1-2-6)3-12-5-9-4-10-12/h4-7,11H,1-3H2,(H,13,14)
    • InChIKey: HDQNAQXDMWHSIM-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CN1C=NC=N1)NC1CC1)=O

計算された属性

  • せいみつぶんしりょう: 196.09602564g/mol
  • どういたいしつりょう: 196.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.6
  • トポロジー分子極性表面積: 80Ų

2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123094-1.0g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9
1g
$1256.0 2023-06-09
Enamine
EN300-1123094-10.0g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9
10g
$5405.0 2023-06-09
Enamine
EN300-1123094-10g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1123094-0.05g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1123094-0.1g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1123094-0.25g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1123094-2.5g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1123094-1g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
1g
$986.0 2023-10-26
Enamine
EN300-1123094-5g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1123094-0.5g
2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
1247420-56-9 95%
0.5g
$946.0 2023-10-26

2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid 関連文献

2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acidに関する追加情報

Professional Introduction to 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 1247420-56-9)

2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1247420-56-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both cyclopropyl and triazolyl functional groups, which contribute to its unique chemical properties and potential biological activities. The structural design of this molecule suggests a high degree of specificity, making it a promising candidate for further investigation in drug discovery and development.

The structure of 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid features a propanoic acid backbone substituted with a cyclopropylamino group at the second carbon and a 1H-1,2,4-triazol-1-yl moiety at the third carbon. The cyclopropyl group is known for its stability and ability to influence the electronic properties of adjacent functional groups, while the triazolyl ring is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The combination of these two groups in 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid creates a molecular scaffold that is both structurally distinct and biologically relevant.

In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures for their potential therapeutic applications. The triazolyl moiety in particular has been extensively studied for its role in various biological processes. For instance, triazoles have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of this group in 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid suggests that it may possess similar biological activities. Additionally, the cyclopropyl group can enhance the metabolic stability of the molecule, making it a favorable candidate for further pharmacological exploration.

One of the most compelling aspects of 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is its potential as a lead compound for drug discovery. The unique combination of functional groups in its structure allows for diverse modifications that can be explored to optimize its biological activity. Researchers have been particularly interested in modifying the cyclopropylamino and triazolyl portions of the molecule to improve its binding affinity to target proteins or enzymes. This approach has led to several promising derivatives that exhibit enhanced potency and selectivity.

Recent studies have highlighted the importance of propanoic acid derivatives in medicinal chemistry due to their versatility and bioactivity. The carboxylic acid group in 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid provides multiple opportunities for further functionalization. For example, it can be converted into esters or amides, which are common pharmacophores in drug molecules. These modifications can alter the solubility, permeability, and metabolic profile of the compound, making it more suitable for therapeutic applications.

The synthesis of 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid presents several challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Modern techniques such as transition metal-catalyzed reactions and organometallic chemistry have enabled researchers to construct complex molecular frameworks with high efficiency. These advancements have not only facilitated the synthesis of 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid but also opened up new possibilities for designing related compounds with improved properties.

In terms of biological activity, 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-y l)propanoic acid has shown promise in preliminary screenings as a potential modulator of various biological pathways. The triazol yl group has been linked to inhibitory effects on enzymes such as kinases and phosphodiesterases, which are involved in numerous disease processes. Additionally, cycloprop ylamin o groups are known to enhance binding interactions with certain protein targets due to their rigid structure and electronic properties. These characteristics make 2-(cyc lo prop ylamin o)-3-( 1 H - 12 , 4 - tri az ol - 11 ) - yl pro pan o ic ac id an attractive candidate for further investigation.

The pharmacokinetic properties of this compound are also an area of interest for researchers seeking to develop new drugs. The balance between efficacy and safety is crucial for any therapeutic agent, 1247420 -56 -9 indicates that this compound may exhibit favorable pharmacokinetic profiles when properly optimized. Studies on related molecules suggest that modifications to the cycloprop ylamin o or tri az ol yl portions can significantly impact absorption distribution metabolism excretion (ADME) properties.

Future research on 1247420 -56 -9 is likely to focus on understanding its mechanism of action at a molecular level. High-throughput screening (HTS) combined with computational modeling techniques can help identify potential target proteins or enzymes that interact with this compound. By elucidating these interactions, researchers can gain insights into how this molecule exerts its biological effects and how it might be modified to improve its therapeutic potential.

The development of novel pharmaceuticals often involves iterative cycles of synthesis, screening, optimization, and characterization . For compounds like 1247420 -56 -9 , which exhibit promising initial activity, such an approach allows scientists to fine-tune their structures based on empirical data . This process may lead to the discovery of highly potent drugs with improved selectivity reduced side effects . p > < p > In conclusion, 1247420 -56 -9 , or more specifically, * ( c yclo prop ylamin o ) * * * ( H * * H * * tri az ol * * ) * pro pan o ic ac id* , represents an exciting opportunity in pharmaceutical research . Its unique structural features combined with preliminary biological activity make it a compelling candidate for further exploration . As our understanding grows regarding how best to utilize such compounds, they hold great promise as tools both for basic research into disease mechanisms as well as potential treatments . p >

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